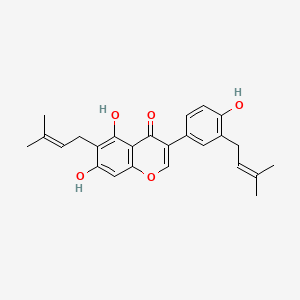

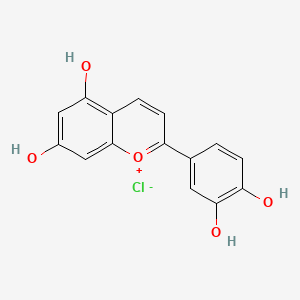

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride

Vue d'ensemble

Description

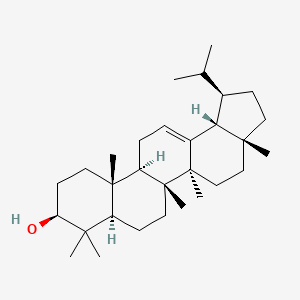

Le chlorure de lutéolinidine est un membre des 3-déoxyanthocyanidines, une classe de composés connus pour leurs couleurs vibrantes et leur présence dans diverses plantes. Ce composé est un cation avec des anions mal définis et se caractérise par sa teinte orange. On le trouve dans des plantes telles que le sorgho (Sorghum bicolor) et certaines fougères .

Mécanisme D'action

Target of Action

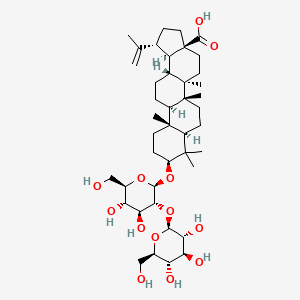

Luteolinidin chloride is a potent inhibitor of CD38 . CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling, immune response, and the pathogenesis of various diseases .

Mode of Action

Luteolinidin chloride interacts with its target, CD38, to exert its effects. It inhibits the activity of CD38, which can protect the heart from ischemia-reperfusion (I/R) injury while preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction .

Biochemical Pathways

The inhibition of CD38 by luteolinidin chloride affects various biochemical pathways. For instance, it modulates the production of nitric oxide (NO) and prostaglandin E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Pharmacokinetics

Its absorption is more efficient in the jejunum and duodenum than in the colon and ileum .

Result of Action

The inhibition of CD38 by luteolinidin chloride leads to various molecular and cellular effects. It can protect the heart from I/R injury, preserve eNOS function, and prevent endothelial dysfunction . In addition, luteolinidin chloride can modulate gene expression related to steroidogenesis, apoptosis, and stress response .

Action Environment

The action, efficacy, and stability of luteolinidin chloride can be influenced by various environmental factors. For instance, the bioavailability and absorption of luteolinidin chloride can be affected by the pH and composition of the gastrointestinal tract .

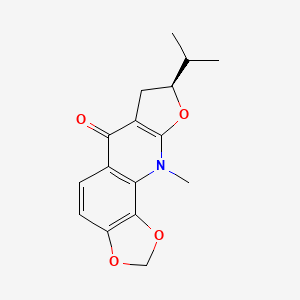

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorure de lutéolinidine peut être synthétisé par diverses réactions chimiques impliquant des précurseurs de flavonoïdes. Les voies de synthèse impliquent généralement l'utilisation de réactifs spécifiques et de catalyseurs pour faciliter la formation du composé souhaité. Les conditions réactionnelles détaillées, y compris la température, la pression et le choix des solvants, sont cruciales pour optimiser le rendement et la pureté du chlorure de lutéolinidine .

Méthodes de production industrielle

La production industrielle de chlorure de lutéolinidine implique une extraction à grande échelle à partir de sources naturelles telles que le sorgho (Sorghum bicolor). Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir du chlorure de lutéolinidine de haute pureté. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont souvent utilisées pour garantir la qualité et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de lutéolinidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes hydroxyle et par la structure globale du composé .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le chlorure de lutéolinidine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles, y compris le pH, la température et le choix du solvant, jouent un rôle important dans la détermination de l'issue de ces réactions .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorure de lutéolinidine dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des quinones, tandis que les réactions de réduction peuvent produire des dérivés dihydro. Les réactions de substitution peuvent conduire à la formation de divers composés flavonoïdes substitués .

Applications de la recherche scientifique

Le chlorure de lutéolinidine a une large gamme d'applications de recherche scientifique dans divers domaines :

Mécanisme d'action

Le chlorure de lutéolinidine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est connu pour interagir avec des enzymes impliquées dans le stress oxydatif, telles que la synthase d'oxyde nitrique endothéliale (eNOS), protégeant ainsi les cellules des dommages. Le composé module également les voies de signalisation liées à l'inflammation et à la survie cellulaire, contribuant à son potentiel thérapeutique .

Applications De Recherche Scientifique

Luteolinidin chloride has a wide range of scientific research applications across various fields:

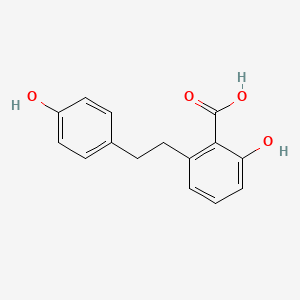

Comparaison Avec Des Composés Similaires

Le chlorure de lutéolinidine est unique parmi les 3-déoxyanthocyanidines en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :

Apigéninidine : Une autre 3-déoxyanthocyanidine avec des propriétés antioxydantes similaires mais des cibles moléculaires différentes.

7-Méthoxyapigéninidine : Connu pour son activité antiparasitaire, ce composé partage des similitudes structurelles avec le chlorure de lutéolinidine mais a des effets biologiques distincts.

Le chlorure de lutéolinidine se démarque par ses puissantes propriétés antioxydantes et cardioprotectrices, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGHFOHXGFQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921728 | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-78-5 | |

| Record name | Luteolinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLINIDOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

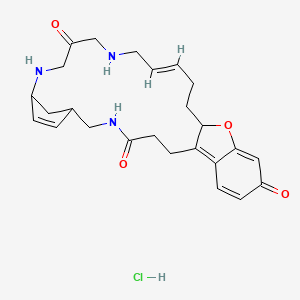

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.